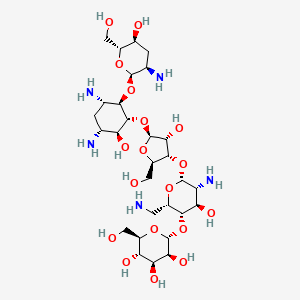
lividomycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lividomicina A es un antibiótico aminoglucósido de amplio espectro. Es eficaz contra bacterias gram-positivas y gram-negativas, incluyendo Mycobacterium tuberculosis y Pseudomonas aeruginosa .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Lividomicina A implica la glicosilación de 2-desoxistreptamina con moieties de azúcar específicos. Las condiciones de reacción suelen incluir el uso de donantes y aceptores de glicósidos bajo condiciones controladas de temperatura y pH para asegurar la correcta estereoquímica de los enlaces glucosídicos .
Métodos de producción industrial: La producción industrial de Lividomicina A se logra generalmente mediante procesos de fermentación utilizando cepas específicas de bacterias Streptomyces. Estas bacterias se cultivan en medios ricos en nutrientes, y el antibiótico se extrae y purifica del caldo de fermentación .
Análisis De Reacciones Químicas
Tipos de reacciones: Lividomicina A experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en la molécula.
Reducción: Esta reacción puede afectar a los grupos amino.
Sustitución: Esta reacción puede implicar la sustitución de grupos funcionales por otros sustituyentes.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones suelen implicar temperaturas y pH controlados para asegurar la ruta de reacción deseada .
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o aldehídos, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
Lividomicina A tiene una amplia gama de aplicaciones en investigación científica, incluyendo:
Mecanismo De Acción
Lividomicina A ejerce sus efectos uniéndose al ARN ribosomal bacteriano, específicamente al sitio A del ARNr 16S. Esta unión interfiere con el proceso de síntesis de proteínas, lo que lleva a la lectura errónea de codones y la inhibición del crecimiento bacteriano . Los objetivos moleculares incluyen el ARN ribosomal y las proteínas asociadas involucradas en el proceso de traducción .
Comparación Con Compuestos Similares
Compuestos similares: Lividomicina A es estructuralmente similar a otros antibióticos aminoglucósidos, como:
- Kanamicina
- Gentamicina
- Neomicina
- Tobramicina
- Paromomicina
- Butirosina
- Istamicina
- Apramicina
- Higromicina B
Singularidad: Lo que diferencia a Lividomicina A de estos compuestos similares es su enlace glucosídico único y sus moieties de azúcar específicos, que contribuyen a su espectro antibacteriano distinto y su perfil de resistencia .
En conclusión, Lividomicina A es un valioso antibiótico aminoglucósido con diversas aplicaciones en investigación científica y medicina. Su estructura única y su mecanismo de acción la convierten en un compuesto importante para estudiar la resistencia bacteriana y desarrollar nuevos antibióticos.
Propiedades
Número CAS |
11111-23-2 |
|---|---|
Fórmula molecular |
C29H55N5O18 |
Peso molecular |
761.8 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |
Clave InChI |
DBLVDAUGBTYDFR-SWMBIRFSSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
Apariencia |
Solid powder |
Key on ui other cas no. |
36441-41-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
lividomycin mannosyldeoxyparomomycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















